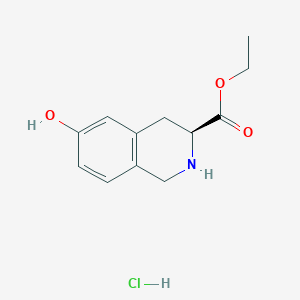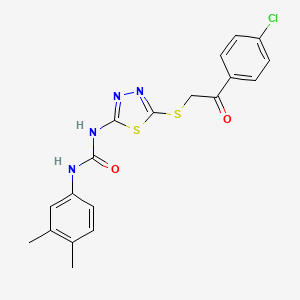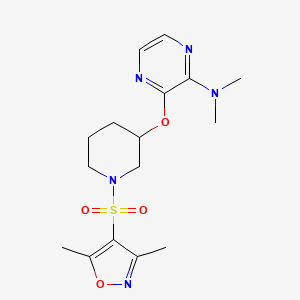
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(2-(methylthio)pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a thiazepane ring, a pyridine ring, a methanone group, and a methylthio group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The compound has a complex structure with multiple rings. The thiazepane ring is a seven-membered ring containing a nitrogen and a sulfur atom. The pyridine ring is a six-membered ring containing a nitrogen atom. The presence of these heterocycles could influence the compound’s reactivity and stability .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar pyridine ring and the nonpolar thiazepane ring could give the compound both polar and nonpolar characteristics .Scientific Research Applications
Environmental Pollution and Treatment
One area of application for complex chemical structures related to the queried compound is in the study of environmental pollution, specifically concerning per- and polyfluoroalkyl substances (PFASs). Research has shown that PFASs, due to their persistent nature, accumulate in landfill leachates and pose significant environmental challenges. The fate of these compounds is controlled by biological and abiotic processes, suggesting the potential for similar complex compounds to undergo environmental transformations or participate in pollution treatment processes (Hamid, Li, & Grace, 2018).
Drug Metabolism and Pharmacokinetics
Another relevant application is in the realm of drug metabolism and pharmacokinetics, where understanding the metabolic pathways of complex chemicals can inform therapeutic uses and safety profiles. For example, the metabolism of methadone, a compound with a complex structure, has been extensively studied to optimize its therapeutic use and minimize adverse effects. This suggests the importance of studying the metabolic pathways of similarly complex compounds for potential therapeutic applications (Dinis-Oliveira, 2016).
Environmental Biodegradability and Microbial Degradation
The environmental biodegradability of polyfluoroalkyl chemicals highlights the significance of understanding how complex chemical structures interact with microbial systems. This knowledge can lead to improved strategies for mitigating the environmental impact of such compounds and exploring their potential uses in bioremediation or as biotechnological tools (Liu & Mejia Avendaño, 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-(2-methylsulfanylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2OS2/c1-24-17-13(3-2-7-21-17)18(23)22-8-6-16(25-10-9-22)14-11-12(19)4-5-15(14)20/h2-5,7,11,16H,6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOJESGERQVKDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-5-oxo-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrrolidine-3-carboxamide](/img/structure/B2773255.png)
![Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B2773256.png)
![1-(6,7-Dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2773257.png)
![[4-(Propan-2-yloxy)pyridin-2-yl]methanamine](/img/structure/B2773258.png)



![N-{4-[5-(3-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methoxybenzenesulfonamide](/img/structure/B2773265.png)
![N-(butan-2-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2773267.png)




![6-{[2-Benzyl-2-imidazolinyl]sulfonyl}chromen-2-one](/img/structure/B2773276.png)